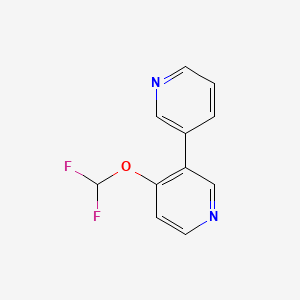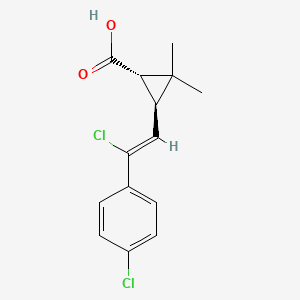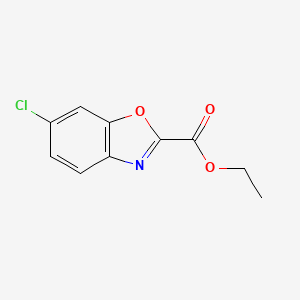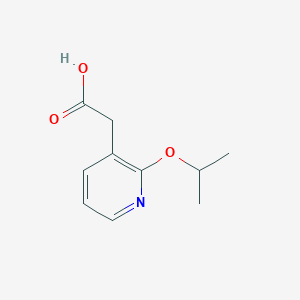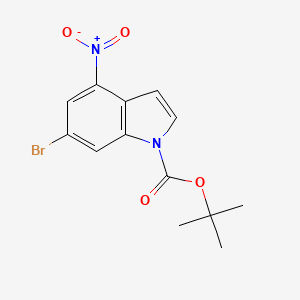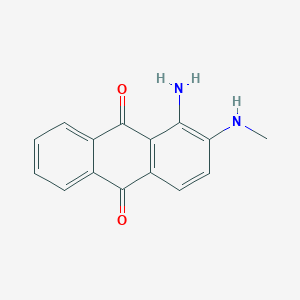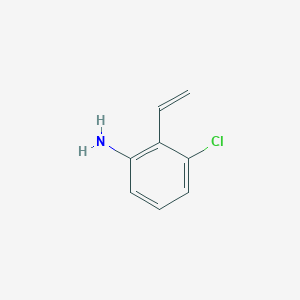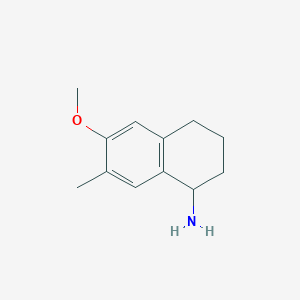![molecular formula C20H22N2O2 B13134922 9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]- CAS No. 33175-76-7](/img/structure/B13134922.png)
9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments. This specific compound is characterized by the presence of two isopropylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthraquinone with isopropylamine under controlled conditions. The process can be summarized as follows:
Starting Material: Anthraquinone
Reagent: Isopropylamine
Catalyst: Acid or base catalyst to facilitate the reaction
Solvent: Organic solvent such as ethanol or methanol
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Equipped with temperature control and stirring mechanisms
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene.
Substitution: The isopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.
Scientific Research Applications
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a pigment in the production of dyes and inks.
Mechanism of Action
The mechanism of action of 1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE: Similar structure but with different substitution pattern.
1,4-DIAMINOANTHRACENE-9,10-DIONE: Contains amino groups instead of isopropylamino groups.
9,10-DIPHENYLANTHRACENE: Substituted with phenyl groups instead of isopropylamino groups.
Uniqueness
1,5-BIS(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
33175-76-7 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,5-bis(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-11(2)21-15-9-5-7-13-17(15)19(23)14-8-6-10-16(22-12(3)4)18(14)20(13)24/h5-12,21-22H,1-4H3 |
InChI Key |
UXQNNCXHZVVMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
